molecular formula C30H20 B1508534 9-[3-(2-Naphthalenyl)phenyl]-anthracene

9-[3-(2-Naphthalenyl)phenyl]-anthracene

Cat. No.: B1508534
M. Wt: 380.5 g/mol
InChI Key: HSBAOQMDTMSZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[3-(2-Naphthalenyl)phenyl]-anthracene (9NPAPA) is an anthracene derivative comprising a central anthracene core substituted at the 9-position with a 3-(2-naphthalenyl)phenyl group. This compound exhibits a yellow to brown crystalline solid morphology, insolubility in water, and solubility in organic solvents. Its extended π-conjugation system, derived from fused aromatic rings, enables applications in optoelectronics, dye synthesis, and pharmaceuticals. Key applications include its use as a pigment in coatings, plastics, and cosmetics due to superior photostability and thermal resistance .

Properties

IUPAC Name

9-(3-naphthalen-2-ylphenyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20/c1-2-9-22-18-24(17-16-21(22)8-1)23-12-7-13-27(19-23)30-28-14-5-3-10-25(28)20-26-11-4-6-15-29(26)30/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBAOQMDTMSZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piezochromic Luminescence: mTPE-AN

The compound 9-[3-(1,2,2-triphenylvinyl)phenyl]-anthracene (mTPE-AN) integrates tetraphenylethylene (TPE) and anthracene units. Unlike 9NPAPA, mTPE-AN demonstrates rare pressure-induced emission enhancement (PIEE). Under compression (>1.23 GPa), its crystal exhibits a blue-shifted emission peaking at 4.28 GPa. This behavior arises from aggregation-induced emission (AIE) of TPE and suppressed energy transfer to anthracene excimers. In contrast, 9NPAPA’s luminescent properties under mechanical stress remain unexplored, highlighting mTPE-AN’s unique piezochromic utility in pressure-sensitive sensors .

OLED Host Performance: BH (9-(1-Naphthalenyl)-10-(4-(2-Naphthalenyl)phenyl)anthracene)

BH, a structural isomer of 9NPAPA, serves as a host material in blue OLEDs. When doped with 3 wt% DPA-BO, BH-based devices achieve external quantum efficiencies (EQE) of ~0.8% and brightness exceeding 2,153 cd/m². The naphthalenyl substituents in BH enhance charge balance and reduce aggregation, whereas 9NPAPA’s substitution pattern may prioritize thermal stability over electroluminescent efficiency. BH’s operational stability in OLEDs underscores its superiority in optoelectronic applications compared to 9NPAPA, which lacks reported EL data .

Trifluoromethyl-Substituted Diarylanthracenes

Derivatives like 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene (1) feature trifluoromethyl groups at the anthracene C-2 position. These modifications improve electron mobility and suppress excimer formation, achieving blue EL emissions at 488–512 nm. Compound 1 demonstrates higher brightness (2,153 cd/m²) and current efficiency (2.1 cd/A) than BH-based devices. In contrast, 9NPAPA’s unfluorinated structure may limit its utility in high-efficiency OLEDs, though its thermal stability (~65% yield in synthesis) aligns with industrial processing requirements .

Phosphorus-Containing Anthracenes

Phosphorus-substituted analogues, such as 9-(diphenylthiophosphinoyl)anthracene, exhibit solid-state fluorescence tunable by substitution position. For example, 1-substituted derivatives emit yellow light (λem ≈ 550 nm), while 2- and 9-substituted isomers show blue-green emission. These compounds contrast with 9NPAPA’s unmodified anthracene core, which lacks heteroatom-induced electronic modulation. The thiophosphinoyl group’s electron-withdrawing nature also enhances charge-transfer interactions, a feature absent in 9NPAPA .

Phenanthrene Derivatives with Extended Absorption

Phenanthrene-based compounds like 9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]phenanthrene (FEN-SCH3) exhibit absorption maxima up to 420 nm due to electron-donating substituents. While 9NPAPA’s absorption spectrum is unreported, its naphthalenyl-phenyl substituents likely redshift absorption relative to simpler anthracenes. FEN-SCH3’s long-wavelength absorption underscores the trade-off between extended conjugation (as in 9NPAPA) and substituent electronic effects .

Data Tables

Table 1: Key Optical and Electronic Properties

Compound Key Property Value/Observation Reference
9NPAPA Thermal Stability (Synthetic Yield) 65% yield
mTPE-AN Pressure-Induced Emission Peak 4.28 GPa (max intensity)
BH (OLED Host) Maximum Brightness 2,153 cd/m²
Trifluoromethyl Derivative (1) EL Emission Wavelength 488 nm
9-(Diphenylthiophosphinoyl)anthracene Solid-State λem 550 nm (1-substituted)

Table 2: Application Comparison

Compound Primary Application Advantage Over 9NPAPA Limitation
9NPAPA Pigments/Coatings High thermal stability Unoptimized for OLEDs
mTPE-AN Pressure Sensors Piezochromic luminescence Complex synthesis
BH Blue OLED Host High EQE (0.8%) Lower thermal stability
Trifluoromethyl Derivative (1) High-Efficiency OLEDs Enhanced electron mobility Fluorination cost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.